molecular formula C10H8N2O B13664129 1-(Cinnolin-5-yl)ethanone

1-(Cinnolin-5-yl)ethanone

Cat. No.: B13664129
M. Wt: 172.18 g/mol
InChI Key: BHNLRBWNPZXFJU-UHFFFAOYSA-N
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Description

1-(Cinnolin-5-yl)ethanone is an organic compound belonging to the cinnoline family, which is a class of heterocyclic aromatic organic compounds The structure of this compound consists of a cinnoline ring attached to an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cinnolin-5-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of cinnoline with ethanone under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction typically requires heating and may be conducted in a solvent like ethanol or methanol to enhance the reaction rate and yield .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(Cinnolin-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted cinnoline derivatives .

Scientific Research Applications

1-(Cinnolin-5-yl)ethanone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, dyes, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Cinnolin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects[7][7].

Comparison with Similar Compounds

    Quinoline: Similar in structure but with a nitrogen atom in a different position.

    Isoquinoline: Another related compound with a different arrangement of nitrogen atoms.

    Quinoxaline: Contains two nitrogen atoms in the ring, offering different chemical properties.

Uniqueness: 1-(Cinnolin-5-yl)ethanone is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

1-cinnolin-5-ylethanone

InChI

InChI=1S/C10H8N2O/c1-7(13)8-3-2-4-10-9(8)5-6-11-12-10/h2-6H,1H3

InChI Key

BHNLRBWNPZXFJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CN=NC2=CC=C1

Origin of Product

United States

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